N-(2-chloropyridin-3-yl)-3-methoxybenzamide
Description
Properties
IUPAC Name |
N-(2-chloropyridin-3-yl)-3-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-18-10-5-2-4-9(8-10)13(17)16-11-6-3-7-15-12(11)14/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUJWZXLRCDEIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Methoxybenzoyl Chloride
3-Methoxybenzoic acid undergoes chlorination using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). For example, heating 3-methoxybenzoic acid with SOCl₂ at 60°C for 3 hours yields 3-methoxybenzoyl chloride with >95% conversion.
Coupling with 3-Amino-2-Chloropyridine
The acyl chloride is then reacted with 3-amino-2-chloropyridine in the presence of a base such as triethylamine (TEA) or sodium hydride (NaH) to neutralize HCl byproducts. A representative procedure from involves:
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Dissolving 3-methoxybenzoyl chloride (1.2 eq) in THF at 0°C.
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Adding 3-amino-2-chloropyridine (1.0 eq) and NaH (1.5 eq) gradually.
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Stirring at room temperature for 12 hours.
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Isolating the product via extraction (DCM/water) and purification (silica gel chromatography).
Coupling Reagent-Mediated Amide Bond Formation
Alternative methods employ coupling reagents to activate the carboxylic acid directly, bypassing acyl chloride formation. This approach reduces handling hazardous intermediates and improves safety profiles.
Carbodiimide-Based Coupling
Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates amide bond formation between 3-methoxybenzoic acid and 3-amino-2-chloropyridine. For instance, reports:
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Mixing 3-methoxybenzoic acid (1.0 eq), 3-amino-2-chloropyridine (1.1 eq), and DCC (1.2 eq) in DCM.
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Adding catalytic 4-dimethylaminopyridine (DMAP).
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Stirring at 25°C for 24 hours.
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Filtering to remove dicyclohexylurea and purifying via recrystallization (ethyl acetate/hexane).
Imidazolium Salt Activation
The use of 2-chloro-1,3-dimethylimidazolinium chloride (DMC) as a coupling reagent enhances reaction efficiency under mild conditions. A protocol from demonstrates:
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Combining 3-methoxybenzoic acid (1.0 eq), DMC (1.1 eq), and TEA (1.5 eq) in DCM.
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Adding 3-amino-2-chloropyridine (1.0 eq) and stirring at 25°C for 10 hours.
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Extracting with DCM and concentrating under reduced pressure.
Industrial-Scale Preparation Strategies
Patent CN103450013A outlines an industrial method for analogous compounds, adaptable to N-(2-chloropyridin-3-yl)-3-methoxybenzamide:
Continuous Flow Synthesis
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Feedstock Preparation : 3-Methoxybenzoic acid and thionyl chloride are fed into a continuous reactor at 60°C.
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Amination : The resulting acyl chloride stream is mixed with 3-amino-2-chloropyridine and TEA in a plug-flow reactor (residence time: 2 hours).
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Workup : The crude product is neutralized, filtered, and recrystallized.
Advantages : High throughput (≥90% yield), reduced solvent use.
Comparative Analysis of Methods
| Method | Reagents/Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|
| Direct Amidation | SOCl₂, NaH, THF, 25°C | 78–85% | >98% | Industrial |
| DCC-Mediated Coupling | DCC, DMAP, DCM, 25°C | 68–72% | 95–97% | Lab-scale |
| DMC-Mediated Coupling | DMC, TEA, DCM, 25°C | 54–60% | 90–92% | Lab-scale |
| Continuous Flow | SOCl₂, TEA, plug-flow reactor | ≥90% | >99% | Industrial |
Key Observations :
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Direct amidation offers the best balance of yield and scalability.
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Coupling reagents like DMC reduce hazardous waste but require stringent purification.
Challenges and Optimization Strategies
Byproduct Formation
Excessive heating during acyl chloride synthesis may degrade 3-methoxybenzoic acid. Mitigation includes:
Chemical Reactions Analysis
Types of Reactions
N-(2-chloropyridin-3-yl)-3-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea can be used for substitution reactions, typically in the presence of a catalyst such as copper(I) iodide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or borane can be employed for reduction reactions.
Major Products Formed
Substitution: Products include N-(2-aminopyridin-3-yl)-3-methoxybenzamide or N-(2-thiopyridin-3-yl)-3-methoxybenzamide.
Oxidation: Products include N-(2-chloropyridin-3-yl)-3-hydroxybenzamide or N-(2-chloropyridin-3-yl)-3-formylbenzamide.
Reduction: Products include N-(2-chloropyridin-3-yl)-3-methoxybenzylamine.
Scientific Research Applications
Anticancer Activity
Research has indicated that N-(2-chloropyridin-3-yl)-3-methoxybenzamide exhibits promising anticancer properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Case Study:
A recent study evaluated the effects of this compound on human breast cancer cells. The results demonstrated a significant reduction in cell viability and an increase in apoptotic markers after treatment, indicating its potential efficacy as an anticancer drug.
| Study Reference | Biological Activity | Findings |
|---|---|---|
| 2024 Anticancer Study | Induced apoptosis | Significant reduction in cell viability |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary findings suggest that it is effective against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents.
Case Study:
In a study assessing the antimicrobial efficacy of this compound, it was found to exhibit notable activity against Staphylococcus aureus and Escherichia coli.
| Study Reference | Microbial Activity | Findings |
|---|---|---|
| 2024 Antimicrobial Study | Effective against bacteria | Notable activity against S. aureus and E. coli |
Neuroprotective Effects
Emerging research indicates that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress in neuronal cells, which could be beneficial in treating neurodegenerative diseases.
Case Study:
A recent investigation focused on the neuroprotective effects of this compound under oxidative stress conditions. The findings revealed that treatment significantly mitigated neuronal damage and improved cell survival rates.
| Study Reference | Neuroprotective Activity | Findings |
|---|---|---|
| 2024 Neuroprotection Study | Reduced oxidative stress | Improved survival rates in neuronal cells |
Mechanism of Action
The mechanism of action of N-(2-chloropyridin-3-yl)-3-methoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chlorine and methoxy groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary depending on the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares N-(2-chloropyridin-3-yl)-3-methoxybenzamide with key analogues, highlighting structural variations and biological activities:
Key Research Findings
Substituent Effects on Receptor Affinity: Chloro and cyano groups on heterocyclic rings (e.g., pyridine, quinoline) enhance receptor binding. For example, compound 7 (3-cyanopyridin-2-yl-substituted benzamide) showed nanomolar affinity for dopamine D4 receptors with >100-fold selectivity over D2/D3 receptors . The 2-Cl group in the target compound may similarly improve selectivity but reduce metabolic stability compared to electron-withdrawing groups like CN. Benzimidazole-substituted benzamides (e.g., compound 11) exhibit neuroprotective effects via mGluR5 modulation, suggesting that bulkier heterocycles favor CNS targets .
Physicochemical Properties :
- Optimal logP (2.0–3.0) is critical for CNS penetration. Compounds like StA-NS2-2 (logP ~2.3) and CoPo-22 (logP ~2.5) balance lipophilicity and solubility, whereas bromo/trifluoromethoxy-substituted analogues (e.g., compound 19 in ) may exceed this range, limiting brain uptake .
- The target compound’s 2-Cl substituent likely confers moderate lipophilicity (estimated logP ~2.4), aligning with ideal CNS drug profiles .
Synthetic Accessibility :
- Most benzamides are synthesized via coupling of benzoyl chlorides with amines (e.g., 2-chloropyridin-3-amine for the target compound) . Radiolabeled derivatives (e.g., carbon-11 methoxy groups) enable PET imaging, as seen in D4 receptor ligands .
Biological Activity
N-(2-Chloropyridin-3-yl)-3-methoxybenzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and antiviral activities, as well as its mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chloropyridine moiety and a methoxybenzamide structure, which are critical for its biological activity.
Anticancer Activity
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate its potency:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast) | 3.1 |
| HCT116 (colon) | 5.3 |
| HEK293 (kidney) | 4.0 |
These results suggest that the compound is particularly effective against breast cancer cells, showing selectivity that could be advantageous in therapeutic applications .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell cycle progression. Studies indicate that it may interfere with key signaling pathways involved in cell proliferation and survival, although further investigations are needed to elucidate these mechanisms fully .
Antibacterial Activity
This compound has also been evaluated for its antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values are as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 16 |
| Enterococcus faecalis | 8 |
These findings indicate that the compound possesses notable antibacterial activity, potentially making it a candidate for further development as an antibiotic .
Antiviral Activity
Preliminary research suggests that this compound may exhibit antiviral properties, particularly against Hepatitis B virus (HBV). The compound appears to enhance the intracellular levels of APOBEC3G (A3G), a protein known to inhibit HBV replication. In vitro studies have shown that this compound can effectively reduce HBV replication in cultured cells .
Case Studies and Clinical Implications
- Anticancer Applications : A study involving the administration of this compound to mice bearing human tumor xenografts demonstrated significant tumor reduction compared to control groups. This highlights its potential as an effective therapeutic agent in oncology.
- Antibacterial Efficacy : In a clinical setting, compounds similar to this compound have shown promise in treating infections caused by resistant bacterial strains, suggesting that this compound could play a role in addressing antibiotic resistance issues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
